molecular formula C18H29N5O4S B11033559 N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

Cat. No.: B11033559
M. Wt: 411.5 g/mol
InChI Key: BNJRXKDCTKUFTK-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway. Researchers have reported various methods, but detailed conditions would require further literature review.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for Compound X is limited.

  • Chemical Reactions Analysis

      Reactivity: Compound X may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed during these reactions would vary based on the specific conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Compound X might serve as a building block for designing new molecules due to its unique structure.

      Biology: It could be explored as a potential bioactive compound, targeting specific receptors or enzymes.

      Medicine: Investigate its pharmacological properties, potential therapeutic applications, and toxicity profiles.

      Industry: Assess its use in materials science or other industrial applications.

  • Mechanism of Action

    • Unfortunately, detailed information on the exact mechanism of action for Compound X is not readily available. Further research would be necessary to elucidate this aspect.
  • Properties

    Molecular Formula

    C18H29N5O4S

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    N-[3-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide

    InChI

    InChI=1S/C18H29N5O4S/c1-4-23-9-5-6-14(23)11-22-12-19-18(20-13-22)21-28(24,25)15-7-8-16(26-2)17(10-15)27-3/h7-8,10,14H,4-6,9,11-13H2,1-3H3,(H2,19,20,21)

    InChI Key

    BNJRXKDCTKUFTK-UHFFFAOYSA-N

    Canonical SMILES

    CCN1CCCC1CN2CNC(=NC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

    Origin of Product

    United States

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